Product packaging for Clomocycline(Cat. No.:CAS No. 1181-54-0)

Clomocycline

Katalognummer: B576342
CAS-Nummer: 1181-54-0
Molekulargewicht: 508.9 g/mol
InChI-Schlüssel: BXTHDFJCJQJHKD-KMVLDZISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Clomocycline is a tetracycline-class antibiotic that serves as a critical tool for studying bacterial protein synthesis and antibiotic resistance mechanisms. Its primary value in research stems from its well-characterized ability to inhibit translation by reversibly binding to the 30S ribosomal subunit. This binding action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting protein synthesis in a broad spectrum of bacteria . This mechanism makes it a relevant compound for investigating the growth processes of various gram-positive and gram-negative bacteria, as well as other pathogens. Research into bacterial resistance to tetracyclines is another significant application for this compound. It is effectively used to study the two primary resistance mechanisms: energy-dependent efflux, where membrane proteins actively pump the antibiotic out of the cell, and ribosomal protection, where a resistance protein binds to the ribosome and displaces the antibiotic . Furthermore, this compound has been utilized in specific dermatological research models, such as the study of persistent palmoplantar pustulosis, highlighting its role in investigative dermatology . As part of the tetracycline family, which is known to possess non-antimicrobial organ protective properties, including anti-inflammatory and anti-apoptotic effects, this compound also presents a foundational structure for exploring these secondary biological activities in experimental models . This product is strictly for research purposes in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClN2O9 B576342 Clomocycline CAS No. 1181-54-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-(hydroxymethyl)-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O9/c1-22(34)8-6-9-16(26(2)3)18(30)14(21(33)25-7-27)20(32)23(9,35)19(31)12(8)17(29)13-11(28)5-4-10(24)15(13)22/h4-5,8-9,16,27-29,32,34-35H,6-7H2,1-3H3,(H,25,33)/t8-,9-,16-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTHDFJCJQJHKD-KMVLDZISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)NCO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905089
Record name Clomocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181-54-0
Record name Clomocycline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001181540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clomocycline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00453
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clomocycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOMOCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP0241BU76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanism of Action of Clomocycline

Ribosomal Target Interaction and Inhibition of Protein Synthesis

The core mechanism of clomocycline involves its interaction with the bacterial ribosome, leading to the disruption of protein production.

This compound, like other tetracyclines, exhibits a high affinity for the bacterial 30S ribosomal subunit. drugbank.comnih.govontosight.aismpdb.caunict.itmhmedical.comuoanbar.edu.iqwikipedia.orgpathbank.orgmdpi.comweizmann.ac.il This binding is specific to the bacterial 30S subunit, which is structurally distinct from the mammalian cytoplasmic ribosomes (40S and 60S subunits). uoanbar.edu.iq The antibiotic interacts with the 16S ribosomal RNA (rRNA) located within an internal loop of the decoding site, inducing a conformational change in the rRNA. nih.gov

Upon binding to the 30S ribosomal subunit, this compound effectively blocks the access of aminoacyl-tRNA to the acceptor (A) site of the messenger RNA (mRNA)-ribosome complex. drugbank.comnih.govontosight.aismpdb.caunict.itmhmedical.comuoanbar.edu.iqwikipedia.orgpathbank.orgmdpi.com This interference prevents the addition of new amino acids to the nascent polypeptide chain, thereby halting the elongation phase of protein synthesis. ontosight.aimhmedical.comwikipedia.org this compound, therefore, inhibits the initiation of translation by binding to the 30S subunit. mhmedical.comwikipedia.org

A key characteristic of this compound's interaction with the bacterial ribosome is the reversible nature of its binding. drugbank.comnih.govsmpdb.caunict.ituoanbar.edu.iqwikipedia.org This reversibility means that the antibiotic can associate with and dissociate from its ribosomal target.

Downstream Cellular Consequences of Protein Synthesis Impairment

The inhibition of protein synthesis by this compound has significant downstream effects on bacterial cells. The inability to produce essential proteins vital for survival leads to impaired cellular function. ontosight.ai Ultimately, this disruption results in the cessation of bacterial growth and proliferation. ontosight.ai this compound acts as a bacteriostatic agent, inhibiting microbial growth rather than causing immediate cell death, and is most effective against actively multiplying microorganisms. wikipedia.orgnih.gov Furthermore, this compound can also interfere with glucose utilization and inhibit oxidative phosphorylation, thereby reducing the bacteria's energy production capabilities. howmed.net

Mechanisms of this compound Entry into Bacterial Cells

For this compound to exert its effects, it must first penetrate the bacterial cell envelope.

This compound's lipophilic nature facilitates its passage across bacterial cell membranes. drugbank.comnih.govsmpdb.caunict.itwikipedia.orgpathbank.org The antibiotic can easily traverse the cell membrane or enter through passive diffusion via porin channels present in the bacterial membrane. drugbank.comnih.govsmpdb.caunict.itmhmedical.comwikipedia.orgpathbank.orgfrontiersin.orgnih.gov In Gram-negative bacteria, porins in the outer membrane serve as entry points for hydrophilic antibiotics, including tetracyclines. mhmedical.comfrontiersin.orgmdpi.commdpi.com Additionally, tetracyclines can also enter Gram-negative bacteria through active transport mechanisms involving specific carrier proteins. mhmedical.comhowmed.net

Data Table: this compound Mechanism of Action Summary

ComponentActionConsequence
Target Bacterial 30S ribosomal subunitInhibition of bacterial protein synthesis
Binding Site 16S rRNA within the decoding site of the 30S subunitConformational change in rRNA
Interaction Prevents aminoacyl-tRNA binding to the ribosomal A-siteHalts addition of amino acids to the growing peptide chain
Nature of Binding ReversibleDynamic association and dissociation with the ribosome
Cellular Entry Passive diffusion through cell membranes and porin channels; active transport (in Gram-negatives)Access to the bacterial cytoplasm to reach the ribosomal target
Overall Effect Inhibition of protein synthesis, leading to bacteriostasisImpaired bacterial growth and essential protein production, ultimately leading to cell death (bactericidal at higher concentrations or prolonged exposure).

Compound Name List:

this compound

Facilitated Transport via Porin Channels

The Gram-negative bacterial outer membrane presents a significant barrier to the entry of many antimicrobial agents. To overcome this challenge, certain antibiotics, including this compound, leverage the intrinsic transport systems of the bacterial cell envelope. Specifically, this compound, as a tetracycline (B611298) antibiotic, is known to utilize porin channels present in the outer membrane of Gram-negative bacteria for its entry into the periplasmic space nih.govdrugbank.comresearchgate.netunict.itnih.gov.

Porins are integral outer membrane proteins that form beta-barrel structures, creating hydrophilic channels through the otherwise hydrophobic lipid bilayer nih.govwikipedia.orgplos.org. These channels are crucial for the passive diffusion of small, hydrophilic molecules, including essential nutrients and certain antibiotics, across the outer membrane nih.govubc.cafrontiersin.org. For tetracyclines like this compound, this passage is often facilitated by coordination with cations, such as magnesium ions, forming complexes that enhance their diffusion through these aqueous pores researchgate.netnih.gov.

Research indicates that specific porins, notably OmpF (Outer Membrane Protein F) and OmpC (Outer Membrane Protein C), are key gateways for tetracycline entry into Gram-negative bacteria researchgate.netnih.gov. OmpF, in particular, has been identified as a major porin involved in the translocation of various antibiotics, including tetracyclines, due to its relatively larger pore size and specific structural properties nih.govplos.orgembopress.orgfrontiersin.org. The diffusion through these porin channels is a critical step that allows this compound to reach its intracellular target, the bacterial ribosome, thereby initiating its inhibitory action on protein synthesis nih.govdrugbank.comunict.itontosight.ai.

The efficiency of antibiotic uptake via porins can be quantified by measuring the flux of molecules through individual channels. Studies investigating antibiotic transport through porins have provided estimates for the rate at which molecules can traverse these protein conduits.

Antibiotic ClassPorin Type Involved (Examples)Estimated Flux (Molecules/sec/channel)Reference
General AntibioticsOmpF, OmpC1 to a few hundred nih.gov

It is important to note that alterations or deficiencies in porin expression or structure can significantly impact bacterial susceptibility to antibiotics like this compound, serving as a mechanism of resistance by limiting drug entry into the cell frontiersin.orgfrontiersin.orgirapa.orgmdpi.com.

Molecular Biology and Genetics of Clomocycline Resistance

Efflux Pump-Mediated Clomocycline Resistance

The active efflux of tetracyclines is a primary defense mechanism in many bacteria. This process is mediated by specific membrane proteins that recognize and expel the antibiotic from the cell.

A significant number of genes conferring resistance via efflux have been identified and are designated with the tet nomenclature. As of recent reviews, there are over 20 distinct tet genes that code for efflux pumps. oup.com These genes are found in a wide array of both Gram-positive and Gram-negative bacteria. iranpath.org

Commonly studied tetracycline (B611298) efflux genes include tet(A), tet(B), tet(C), tet(D), tet(E), tet(K), and tet(L). bioline.org.brjmb.or.kr The distribution of these genes can vary among bacterial species. For instance, tet(A) and tet(B) are frequently found in Gram-negative bacteria like E. coli and Shigella species, while tet(K) and tet(L) are more common in Gram-positive bacteria such as Staphylococcus aureus. iranpath.orgbioline.org.br The identification of these genes is typically performed using molecular techniques like polymerase chain reaction (PCR) and whole-genome sequencing. jmb.or.krveterinaryworld.org

Table 1: Examples of Tetracycline Efflux Genes and their Bacterial Hosts

GeneBacterial Host ExamplesReference
tet(A)Escherichia coli, Shigella spp. iranpath.org
tet(B)Escherichia coli, Shigella flexneri iranpath.org
tet(C)Escherichia coli jmb.or.kr
tet(D)Escherichia coli jmb.or.kr
tet(K)Staphylococcus aureus bioline.org.br
tet(L)Bacillus subtilis, Staphylococcus aureus bioline.org.brgrantome.com

Tetracycline efflux pumps are typically members of the Major Facilitator Superfamily (MFS) of transporters. mdpi.comasm.org These proteins are embedded in the bacterial cytoplasmic membrane and are characterized by having 12 or 14 transmembrane segments (TMS). grantome.commdpi.com The structure of these pumps forms a channel through which the antibiotic is expelled. researchgate.net

The pumping mechanism is an active process, commonly driven by the proton motive force. The efflux protein acts as an antiporter, exchanging a proton for a tetracycline-cation complex (typically Mg2+). oup.comnih.gov This process effectively reduces the intracellular concentration of the antibiotic, allowing the bacterium to survive. bioline.org.br Studies on the TetA protein from E. coli have provided significant insights into the structure and function of these pumps, revealing a trimeric quaternary structure. nih.gov

The widespread dissemination of tetracycline efflux genes is largely due to their association with mobile genetic elements (MGEs) such as plasmids and transposons. ajol.infomdpi.com These elements can be transferred between bacteria of the same or different species through horizontal gene transfer mechanisms like conjugation. mdpi.com

For example, the tet(A) gene is often located on conjugative plasmids, which facilitates its easy spread. veterinaryworld.org Similarly, the tet(B) gene is frequently found on transposons. veterinaryworld.org The presence of these resistance genes on MGEs, which may also carry other antibiotic resistance genes, contributes significantly to the development of multidrug-resistant strains. frontiersin.org The mobility of these elements ensures the rapid evolution and adaptation of bacterial populations to the selective pressure of antibiotics. agriculturejournals.cz

Ribosomal Protection Protein-Mediated this compound Resistance

An alternative to efflux-based resistance is the production of ribosomal protection proteins (RPPs). These proteins directly counteract the inhibitory effect of tetracyclines at the ribosome.

The genes encoding RPPs are also part of the tet gene family, with prominent examples being tet(M), tet(O), tet(Q), and tet(W). oup.com These genes have been identified in a diverse range of both Gram-positive and Gram-negative bacteria. oup.commdpi.com Phylogenetic analyses suggest that RPP genes evolved from a common ancestor, likely an elongation factor G-like gene, and have since diverged into at least 12 distinct classes. oup.comasm.org

The tet(M) gene is one of the most widespread RPP genes, found in over 70 bacterial species. oup.comfrontiersin.org Its prevalence is attributed to its association with broad-host-range conjugative transposons like Tn916 and Tn1545. oup.comfrontiersin.org The tet(O) gene, first identified in Campylobacter, is also found on mobile elements and can be transferred between different bacterial genera. veterinaryworld.orgmdpi.com The diversity of these genes and their presence on various mobile elements underscores their significant role in the horizontal spread of tetracycline resistance. oup.commdpi.com

Other Emerging Resistance Mechanisms Applicable to Tetracyclines

Beyond ribosomal protection, several other mechanisms of resistance have emerged that are applicable to the broader class of tetracycline antibiotics.

Enzymatic Inactivation of Tetracyclines

A significant emerging resistance mechanism is the enzymatic inactivation of tetracyclines by a family of enzymes known as tetracycline destructases. sigmaaldrich.comwustl.edu These enzymes, which are flavin-dependent monooxygenases, catalyze the chemical modification and degradation of the tetracycline molecule, rendering it inactive. sigmaaldrich.comnih.gov This mechanism permanently eliminates the antibiotic from both intracellular and extracellular environments. nih.gov

The first such enzyme to be identified was Tet(X). nih.gov Since then, a growing number of tetracycline-inactivating enzymes have been discovered in various environmental and pathogenic bacteria. sigmaaldrich.comwustl.edu These enzymes exhibit broad-spectrum activity against various tetracyclines, including newer generation drugs. wustl.eduwustl.edu The genes encoding these enzymes are often found on mobile genetic elements, which facilitates their spread among bacterial populations. sigmaaldrich.com

Modifications in Outer Membrane Permeability and Porin Expression

Changes in the permeability of the bacterial outer membrane can also contribute to tetracycline resistance. In Gram-negative bacteria, tetracyclines typically enter the cell through porin channels, such as OmpF and OmpC in Escherichia coli. nih.govfrontiersin.org

The following table details the impact of porin modifications on tetracycline resistance.

PorinOrganism ExampleEffect of Modification on Tetracycline Resistance
OmpF Escherichia coliDecreased expression leads to reduced uptake of tetracycline and increased resistance. nih.govjmb.or.kr
OmpC Escherichia coliAlterations can impact outer membrane permeability and contribute to resistance. mdpi.com

Biofilm Formation as a Resistance Strategy

Biofilm formation is a significant factor in bacterial resistance to antibiotics, including tetracyclines. Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances, which can act as a physical barrier, limiting the penetration of antibiotics. mdpi.comresearchgate.net

Furthermore, the physiological state of bacteria within a biofilm differs from their planktonic counterparts. The altered metabolic activity and growth rate within the biofilm can contribute to reduced susceptibility to antibiotics. mdpi.com Studies have shown that sub-inhibitory concentrations of tetracycline can, in some cases, induce biofilm formation. mdpi.com The close proximity of bacterial cells within a biofilm also facilitates the horizontal transfer of resistance genes, further promoting the spread of resistance. researchgate.net Research has demonstrated that tetracycline-resistant bacteria are capable of forming robust biofilms. researchgate.netnih.gov

Evolutionary Dynamics and Epidemiology of this compound Resistance

The evolution of resistance to tetracyclines, including this compound, is a dynamic process driven by the selective pressure exerted by the use of these antibiotics in human and veterinary medicine. umich.edunih.gov The widespread use of tetracyclines has led to a high prevalence of resistance in a variety of bacterial species. umich.edunih.gov

Resistance genes are frequently located on mobile genetic elements such as plasmids and transposons, which allows for their rapid transfer between different bacteria, including from commensal to pathogenic species. ebi.ac.uknih.gov This horizontal gene transfer is a major driver of the dissemination of tetracycline resistance.

The evolution of resistance is not a static process. Studies have shown that the order of acquisition of resistance mutations can be repeatable. For example, in E. coli, chromosomal mutations affecting outer membrane proteins like OmpF can occur first, followed by mutations that modify the function of plasmid-encoded resistance mechanisms. oup.com The dynamics of antibiotic exposure can also influence the evolutionary trajectory. Gradual increases in drug concentration may select for fine-tuning mutations in existing resistance mechanisms, while sudden high-dose exposures can favor the loss of regulation of primary resistance genes. biorxiv.org

Epidemiological studies have documented the prevalence of tetracycline resistance globally. For example, high rates of tetracycline resistance have been observed in ESBL-producing Escherichia coli and Klebsiella species, as well as in Staphylococcus aureus and Streptococcus pneumoniae. nih.gov While specific epidemiological data for this compound resistance is often aggregated with that of other tetracyclines, the extensive cross-resistance among this class of antibiotics means that the prevalence of resistance to tetracycline is a strong indicator of the potential for resistance to this compound. The history of clinical resistance to tetracyclines is marked by cycles where the introduction of a new generation of the drug is followed by the emergence of new resistance mechanisms. nih.gov

Structure Activity Relationship Sar Studies of Clomocycline and Analogues

Elucidation of Key Structural Determinants for Antimicrobial Activity

The fundamental structure of tetracyclines consists of a linear, fused tetracyclic nucleus of naphthacene (B114907) carboxamide. biomedres.uscreative-diagnostics.com For a tetracycline (B611298) to exhibit antibacterial activity, certain structural features are essential. These include the linearly arranged DCBA naphthacene ring system, a C1-C3 diketo substructure in the A-ring, and an exocyclic C2 amide group. biomedres.usmdpi.com

A critical component for the antibacterial properties of tetracyclines is the dimethylamine (B145610) group at the C4 position of the A-ring. biomedres.us The natural 4S isomeric configuration of this group is crucial for optimal activity against Gram-negative bacteria; any change to the 4R isomer can lead to a decrease in potency. biomedres.usmdpi.com The lower peripheral region of the molecule, which includes a C10-phenol and a C11-C12 keto-enol system in conjunction with a 12a-OH group, is also vital for its antibiotic action. biomedres.us Modifications in this lower region often result in a loss of antibacterial and non-antibacterial properties. biomedres.us Conversely, the upper peripheral region, particularly from C7 to C9 on the D-ring, has been a primary target for modifications to enhance activity against resistant bacteria. biomedres.us

Analysis of Substituent Effects on Tetracycline Core Structure (C5, C6, C7, C9)

Modifications at positions C5, C6, C7, and C9 of the tetracycline core have been instrumental in the development of new generations of these antibiotics with varied activities. biomedres.uscreative-diagnostics.commdpi.comnih.gov

C5 Position: While some modifications at C5 have been explored, they generally have minor effects on antimicrobial activity. basicmedicalkey.comacs.org

C6 Position: The removal of the C6-hydroxyl group, a key feature in second-generation tetracyclines like doxycycline (B596269) and minocycline (B592863), enhances the stability of the molecule. basicmedicalkey.comharvard.edu Demeclocycline is a notable tetracycline that possesses a unique C6 bioactive functional group. biomedres.us

C7 Position: The C7 position has been a focal point for synthetic modifications. acs.org The introduction of a dimethylamino group at C7, as seen in minocycline, significantly boosts antibacterial and pharmacological activity against a wide array of bacteria. biomedres.us The presence of a chlorine atom at C7, as in chlortetracycline (B606653), also enhances activity. acs.orgmedwinpublishers.com Furthermore, substitutions at C7 with electron-donating or electron-withdrawing groups have been a key strategy in developing third-generation tetracyclines. nih.gov For instance, eravacycline (B3026998) contains a fluorine atom at this position. nih.gov

C9 Position: Modifications at the C9 position have been crucial in overcoming tetracycline resistance mechanisms, particularly efflux pumps and ribosomal protection. mdpi.commedwinpublishers.com The addition of bulky substituents at C9, as seen in the glycylcyclines, has proven effective in enhancing binding to the bacterial ribosome. medwinpublishers.com

Below is an interactive data table summarizing the effects of substituents at key positions on the tetracycline core.

PositionSubstituent/ModificationEffect on ActivityExample Compound(s)
C5 Hydroxyl group, other functionalitiesGenerally minor effects on antimicrobial activity.Doxycycline basicmedicalkey.comacs.org
C6 Removal of hydroxyl groupEnhanced stability.Doxycycline, Minocycline basicmedicalkey.comharvard.edu
C7 Dimethylamino groupSignificantly increased antibacterial activity.Minocycline biomedres.us
C7 Chlorine atomEnhanced activity.Chlortetracycline acs.orgmedwinpublishers.com
C7 Fluorine atomElectron-withdrawing, contributes to enhanced efficacy.Eravacycline nih.gov
C9 Bulky substituents (e.g., glycylamido)Overcomes resistance mechanisms, enhances ribosomal binding.Tigecycline (B611373) mdpi.commedwinpublishers.com

Rational Design and Synthesis of Clomocycline Analogues and Novel Tetracyclines

The insights gained from SAR studies have fueled the rational design and synthesis of new tetracycline analogues with improved therapeutic profiles. nih.govplos.org

Synthetic chemists have employed various strategies to modify the tetracycline scaffold. A significant breakthrough was the development of methods for the reductive removal of the C6-hydroxyl group, leading to more stable compounds like doxycycline and minocycline. harvard.edu This increased stability also opened up the possibility of electrophilic aromatic substitution at the C7 position, further expanding the range of possible modifications. harvard.edu

More advanced synthetic routes have been developed that allow for the construction of the tetracycline core from simpler starting materials, providing greater flexibility in introducing diverse functionalities at various positions, including C5, C6, C7, and C9. basicmedicalkey.comharvard.edu This has enabled the creation of novel tetracyclines that would be difficult to produce through traditional semi-synthetic methods. harvard.edu For instance, the synthesis of 7-substituted tetracycline derivatives has been achieved with high yields using modified Suzuki and Stille coupling reactions. acs.orgfigshare.comnih.gov

The emergence of widespread bacterial resistance to first and second-generation tetracyclines prompted the development of advanced derivatives. medwinpublishers.com The glycylcyclines, a third generation of tetracyclines, were specifically designed to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection. wikipedia.orgwikidoc.orgnih.gov

Tigecycline, the first clinically available glycylcycline, is a derivative of minocycline. wikipedia.orgwikidoc.org It features a bulky N,N-dimethylglycylamido side chain attached to the C9 position of the tetracycline ring. mdpi.comwikipedia.orgwikidoc.org This modification significantly enhances the binding affinity of the drug to the bacterial 30S ribosomal subunit, making it less susceptible to being dislodged by ribosomal protection proteins or expelled by efflux pumps. wikipedia.orgwikipedia.org The development of glycylcyclines represents a successful application of rational drug design based on a deep understanding of SAR and resistance mechanisms. bioline.org.br Other advanced derivatives include fluorocyclines and aminomethylcyclines, which also feature modifications designed to improve their activity against resistant pathogens. nih.govmdpi.com

Computational and Molecular Modeling Approaches in SAR Analysis

In recent years, computational and molecular modeling techniques have become invaluable tools in the study of tetracycline SAR. ijpsjournal.cometflin.com These methods allow for the in-silico evaluation of novel tetracycline derivatives, helping to predict their binding affinity to target sites and their potential for antimicrobial activity. ijpsjournal.cometflin.complos.org

A crucial aspect of molecular modeling is the development of accurate molecular mechanics force fields. researchgate.netnih.gov A force field is a set of parameters that describes the potential energy of a system of atoms and is essential for running molecular dynamics simulations. researchgate.netnih.gov

Researchers have developed specific force fields for tetracycline analogs that are compatible with widely used force fields for proteins and nucleic acids, such as CHARMM. researchgate.netnih.gov The process of developing these force fields involves:

Identifying the likely conformations of tetracycline molecules in solution and when bound to biological targets using crystallographic data. researchgate.netnih.gov

Performing conformational searches and optimizing low-energy structures using ab initio quantum mechanical methods. researchgate.netnih.gov

Deriving intermolecular force field parameters by calculating the interaction energies and geometries of the tetracycline analog with a water molecule at various positions. researchgate.netnih.gov

Adopting intramolecular parameters from standard force fields or deriving them from ab initio calculations. researchgate.netnih.gov

These specialized force fields enable researchers to perform molecular dynamics simulations to study the interactions between tetracyclines and their targets, such as the ribosome and the Tet repressor protein, with a high degree of accuracy. researchgate.net This, in turn, provides valuable insights for the rational design of new and more potent tetracycline antibiotics. researchgate.net

Conformational Analysis and Protein-Ligand Docking Studies

Conformational analysis and protein-ligand docking are powerful computational techniques used in drug discovery to understand the three-dimensional structure of a molecule and predict its binding orientation and affinity to a protein target. wikipedia.orgdrugdesign.org The study of a molecule's various spatial arrangements, or conformations, and their associated energies is known as conformational analysis. drugdesign.org This is particularly relevant for tetracyclines, which possess a rigid four-ring hydronaphthacene framework but have several flexible functional groups at the periphery that influence their biological activity. researchgate.netbiomedres.us

Protein-ligand docking simulations are employed to model the interaction between a ligand, such as a tetracycline antibiotic, and its biological target. For this compound and its analogues, the primary target is the bacterial 30S ribosomal subunit. drugbank.comnih.gov These simulations predict the most stable binding pose and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the general binding mode of tetracyclines to the 30S ribosome is well-characterized through crystallographic and computational studies of analogues like doxycycline and minocycline. nih.govnih.gov Tetracyclines bind to a primary site on the 16S rRNA of the 30S subunit, sterically hindering the attachment of aminoacyl-tRNA to the ribosomal A-site and thereby inhibiting protein synthesis. nih.govwikipedia.org Docking studies help visualize how the distinct substituents of different tetracycline analogues, including the 7-chloro and N-hydroxymethyl groups of this compound, fit into the binding pocket and influence affinity. nih.govebi.ac.uk

The analysis of protein-ligand interactions reveals which residues in the ribosomal binding pocket are critical for tetracycline binding. These insights are crucial for understanding the structure-activity relationship (SAR) and for designing new analogues with improved potency. collaborativedrug.comgardp.org

Table 1: Key Interactions in Tetracycline-Ribosome Binding This table summarizes the general types of interactions observed in protein-ligand docking and crystallographic studies of tetracyclines with the bacterial 30S ribosomal subunit.

Interaction TypeTetracycline Moiety InvolvedRibosomal ComponentSignificance in Binding
Hydrogen BondingHydroxyl and keto-enol groups on the A, B, and C ringsPhosphate (B84403) groups and bases of 16S rRNAAnchors the drug molecule into the primary binding site. nih.gov
Hydrophobic InteractionsThe nonpolar face of the tetracycline ring systemNucleotide bases of 16S rRNAContributes to the stability of the binding complex. nih.gov
Metal Ion CoordinationThe keto-enol system (B and C rings)Magnesium (Mg²⁺) ionsMediates the interaction between the drug and the ribosome's phosphate backbone.

Preclinical and in Vitro Antimicrobial Spectrum Research of Clomocycline

Evaluation of Broad-Spectrum Antimicrobial Activity In Vitro

As a member of the tetracycline (B611298) family, clomocycline exhibits activity against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria. nih.gov Tetracyclines are known for their broad-spectrum capabilities, making them a subject of interest in microbiological research. nih.govnih.gov The lipophilic nature of this compound allows it to pass through the cell membrane or diffuse passively through porin channels in the bacterial membrane to reach its intracellular target. drugbank.comnih.gov

In vitro studies have established the efficacy of tetracycline-class antibiotics against a variety of Gram-positive pathogens. This class of antibiotics works by crossing the cytoplasmic membrane of Gram-positive bacteria to inhibit protein synthesis. nih.gov The group's effectiveness extends to organisms such as various species of Staphylococcus and Streptococcus. researchgate.netnih.gov While specific minimum inhibitory concentration (MIC) data for this compound against a wide panel of Gram-positive isolates is not extensively detailed in recent literature, its inclusion in the tetracycline class indicates a general spectrum of activity against these organisms. nih.govnih.gov

Table 1: Representative Gram-Positive Genera with Susceptibility to the Tetracycline Class

Genus General Susceptibility Profile
Staphylococcus Includes activity against methicillin-susceptible Staphylococcus aureus (MSSA).
Streptococcus Demonstrates activity against various streptococcal species.

Note: Susceptibility can vary significantly based on the specific strain and the presence of resistance mechanisms.

The tetracycline class, including this compound, is also characterized by its activity against a range of Gram-negative bacteria. nih.gov To be effective, the antibiotic must traverse the outer membrane of these bacteria, which it typically does through OmpF and OmpC porin channels as a positively charged cation-tetracycline complex. nih.gov The spectrum of activity includes several clinically relevant Gram-negative pathogens. uic.eduyoutube.com this compound has been noted for its effectiveness against bacteria such as Yersinia pestis and organisms responsible for chlamydia and gonorrhea. drugbank.comnih.gov

Table 2: Representative Gram-Negative Organisms with Susceptibility to the Tetracycline Class

Organism/Group General Susceptibility Profile
Escherichia coli Many strains are susceptible, though resistance is prevalent. nih.gov
Yersinia pestis This compound is noted to be effective against this pathogen. drugbank.comnih.gov
Neisseria gonorrhoeae Used against infections caused by this organism. drugbank.comnih.gov

Note: The emergence of resistance, particularly through efflux pumps, is a significant challenge in treating Gram-negative infections with tetracyclines. nih.govfrontiersin.org

Activity against Atypical Bacteria and Protozoan Parasites in Laboratory Models

The antimicrobial spectrum of this compound and other tetracyclines is not limited to conventional bacteria; it also includes activity against atypical organisms and certain protozoan parasites. nih.gov This broad utility is a defining characteristic of the tetracycline class.

Atypical bacteria such as Chlamydia, Mycoplasma, and Rickettsia are susceptible to tetracyclines. nih.govmdpi.com These intracellular pathogens are targeted effectively due to the ability of tetracyclines to penetrate host cells.

Furthermore, laboratory studies have demonstrated the activity of tetracyclines against various protozoan parasites. nih.gov This anti-parasitic action is attributed in some cases to the inhibition of protein synthesis in the parasites' mitochondria, which contain 70S ribosomes similar to those in bacteria. nih.gov However, tetracyclines are also effective against some protozoa that lack mitochondria, suggesting other mechanisms of action may be involved. nih.gov

Table 3: Spectrum of Activity Against Atypical Bacteria and Protozoa

Organism Type Examples of Susceptible Species
Atypical Bacteria Chlamydia pneumoniae mdpi.com, Mycoplasma pneumoniae nih.govmdpi.com, Rickettsia species nih.gov

| Protozoan Parasites | Plasmodium falciparum (malaria) nih.govdrugbank.com, Entamoeba histolytica nih.gov, Giardia lamblia nih.govnih.gov, Trichomonas vaginalis nih.gov |

Comparative Studies of this compound Activity against Multi-Drug Resistant Strains In Vitro

The clinical utility of older tetracyclines like this compound has been impacted by the global rise of antibiotic resistance. nih.govfrontiersin.orgmicrobiotix.com Bacteria have developed several mechanisms to resist the effects of tetracyclines. The two most common are efflux and ribosomal protection. drugbank.comnih.gov

Efflux Pumps: This is a primary resistance mechanism where a bacterial membrane protein actively pumps the antibiotic out of the cell, preventing it from reaching its ribosomal target in sufficient concentrations. drugbank.comfrontiersin.org

Ribosomal Protection: In this mechanism, a resistance gene produces a protein that binds to the ribosome. drugbank.comnih.gov This protein can dislodge the tetracycline molecule from its binding site, allowing protein synthesis to resume. drugbank.comnih.gov

In vitro studies comparing the activity of various tetracyclines often show that newer-generation derivatives (e.g., tigecycline (B611373), omadacycline, eravacycline) have enhanced potency against multi-drug resistant (MDR) strains, including those with established tetracycline-specific resistance mechanisms. nih.gov These newer agents were specifically designed to evade efflux pumps and to bind more tightly to the ribosome, overcoming ribosomal protection proteins. nih.gov Therefore, when compared in laboratory settings, this compound's activity is generally lower than these advanced derivatives against MDR strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.gov

Investigative Utility of this compound in Fundamental Microbiology Research

This compound, as a classic tetracycline antibiotic, serves as a valuable tool in fundamental microbiology research. Its well-characterized mechanism of action makes it a standard agent for studying bacterial protein synthesis and the ribosome. nih.gov

Researchers utilize this compound and its analogues in various investigative contexts:

Elucidating Ribosomal Function: By observing how this compound binding inhibits translation, researchers can probe the structure and function of the 30S ribosomal subunit. nih.govdrugbank.com

Studying Resistance Mechanisms: this compound is used as a substrate in studies of bacterial efflux pumps and ribosomal protection proteins. drugbank.comnih.gov This helps in understanding the molecular basis of antibiotic resistance and in the screening for new compounds that can overcome these mechanisms.

Genetic Engineering: The tetracycline resistance gene (tet) is a common selectable marker in molecular cloning. drugbank.comnih.gov The sensitivity of host bacteria to this compound allows for the selection of cells that have successfully incorporated a plasmid carrying the resistance gene.

Its predictable and specific mode of action ensures its continued relevance as a reference compound in antimicrobial research and development.

Advanced Methodologies and Research Approaches in Clomocycline Studies

High-Resolution Structural Biology Techniques for Ribosome-Antibiotic Complexes

Understanding the precise molecular interactions between Clomocycline and its bacterial target, the 30S ribosomal subunit, is crucial for deciphering its mechanism of action and informing the design of new antibiotics. High-resolution structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable tools for this endeavor. These methods allow researchers to visualize the three-dimensional structure of the ribosome in complex with this compound, revealing the specific binding site, the nature of the interactions (e.g., hydrogen bonds, van der Waals forces), and any conformational changes induced in either the antibiotic or the ribosome.

Recent advancements in cryo-EM, particularly the development of direct-electron detectors, have enabled the determination of ribosome structures at near-atomic resolutions, often ranging from 1.6 to 3.5 Å cam.ac.uknih.govmpg.denih.gov. These high-resolution maps provide detailed atomic-level insights into how this compound docks within the ribosomal binding pocket. While specific high-resolution structures for this compound bound to the ribosome are not as extensively published as for other tetracyclines, studies on related compounds like tigecycline (B611373) have utilized X-ray diffraction structures of ribosomal subunits (e.g., Thermus thermophilus 30S subunit at 3.40 Å resolution) to model antibiotic binding psu.edu. Such structural data is vital for identifying key atomic contacts and understanding how modifications to the this compound molecule might affect its binding affinity and efficacy.

TechniqueTypical Resolution RangeKey Insights Gained
X-ray Crystallography1.5 - 4.0 ÅPrecise atomic coordinates of antibiotic-ribosome complexes, detailed interaction networks, conformational states.
Cryo-Electron Microscopy (Cryo-EM)1.6 - 3.5 Å (and improving)Visualization of large macromolecular complexes like ribosomes, identification of binding sites, structural dynamics.

Genetic Engineering and Mutagenesis for Resistance Mechanism Probing

Bacterial resistance to this compound, like other tetracyclines, is a significant clinical challenge. Genetic engineering and mutagenesis approaches are instrumental in dissecting the molecular basis of this resistance. These methods involve altering specific genes or ribosomal components to understand their role in conferring resistance.

Key resistance mechanisms for tetracyclines include:

Efflux Pumps: Bacteria can develop resistance by actively pumping this compound out of the cell using membrane-associated transporter proteins, often encoded by tet genes (e.g., tetA, tetB) drugbank.comnih.govhandwiki.orgnih.govmdpi.comfrontiersin.org. Genetic studies can involve creating strains with mutations in these efflux pump genes or overexpressing them to quantify their impact on this compound susceptibility.

Ribosomal Protection: Alternatively, resistance can arise from proteins that bind to the ribosome, shielding it from this compound's inhibitory effects drugbank.comnih.govhandwiki.orgnih.govmdpi.com. The tetM gene, for instance, encodes such a ribosomal protection protein. Mutagenesis studies can target the genes encoding these proteins or the ribosomal proteins themselves to understand how these alterations confer resistance. For example, mutations in ribosomal proteins like S3 and S10 have been linked to resistance in other tetracycline (B611298) derivatives, affecting their interaction with specific rRNA helices frontiersin.org. Furthermore, antibiotic exposure itself can induce mutations in ribosomal proteins, as seen in studies involving tetracycline and other antibiotics frontiersin.org.

These genetic manipulation techniques allow researchers to create controlled experimental systems to directly test hypotheses about resistance mechanisms and identify specific genetic determinants.

Resistance MechanismAssociated Genes/ProteinsProbing Methodologies
Efflux PumptetA, tetB, tetC, tetG, tetHGene knockouts/overexpression, site-directed mutagenesis of pump genes.
Ribosomal ProtectiontetM (protein)Gene knockouts/overexpression, site-directed mutagenesis of protection protein genes.
Target ModificationRibosomal proteins (e.g., S3, S10), rRNASite-directed mutagenesis of ribosomal protein genes, rRNA modification studies.

Quantitative Assays for Measuring Ribosomal Binding and Protein Synthesis Inhibition

Quantitative assays are essential for precisely measuring the affinity of this compound for its ribosomal target and its potency in inhibiting protein synthesis. These assays provide crucial data for characterizing the drug's efficacy and for comparing it with other antibiotics or resistance-modulating agents.

Ribosomal Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding kinetics and affinity (e.g., dissociation constant, Kd) of this compound to purified ribosomal subunits psu.edu. These methods allow for the quantification of the strength and stability of the antibiotic-ribosome interaction.

Protein Synthesis Inhibition Assays:

In vitro translation systems: These assays use purified ribosomal components, mRNA templates, and charged tRNAs to measure the rate of protein synthesis in the presence of varying concentrations of this compound. The concentration of antibiotic required to inhibit protein synthesis by 50% is quantified as the IC50 value nih.govnih.govresearchgate.net.

Cell-based assays: These involve growing bacterial cultures and measuring their growth rates or protein synthesis activity in the presence of different this compound concentrations. Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the antibiotic that inhibits visible bacterial growth, are commonly determined.

Reporter gene assays: Engineered bacterial strains can be used where the expression of a reporter protein (e.g., GFP) is under the control of a ribosome-dependent promoter. Inhibition of ribosome function by this compound leads to reduced reporter protein production, which can be quantified nih.gov.

Assay TypeMeasurement ParameterTypical Output Example
Ribosomal Binding (e.g., SPR)Binding AffinityDissociation Constant (Kd)
Protein Synthesis InhibitionPotencyIC50 (concentration for 50% inhibition)
Bacterial Growth InhibitionEfficacyMinimum Inhibitory Concentration (MIC)
Reporter Gene AssaysRibosome InhibitionFluorescence intensity correlated with inhibition levels

Bioinformatic and Genomic Analysis of Resistance Determinants

The widespread use of antibiotics has led to the emergence and dissemination of resistance genes. Bioinformatic and genomic analyses are powerful tools for identifying, characterizing, and tracking these resistance determinants associated with this compound and other tetracyclines.

Whole Genome Sequencing (WGS): WGS of resistant bacterial isolates allows for the comprehensive identification of all genetic elements, including resistance genes, mutations, and mobile genetic elements (plasmids, transposons) that contribute to resistance frontiersin.orgplos.org. This provides a global view of the genetic landscape of resistance.

Comparative Genomics: By comparing the genomes of resistant and susceptible strains, researchers can pinpoint specific genes or genetic regions that are differentially present or mutated, thereby identifying potential resistance determinants.

Bioinformatic Databases and Tools: Publicly available databases (e.g., CARD, ResFinder) and specialized software are used to screen sequenced genomes for known antibiotic resistance genes (ARGs), such as the various tet genes (tetA, tetB, tetM) responsible for tetracycline resistance frontiersin.orgfrontiersin.org. These tools can also predict the functional role of identified genes and their potential association with resistance mechanisms like efflux or ribosomal protection mdpi.comfrontiersin.org.

Genomic epidemiology studies, which combine WGS with epidemiological data, can track the spread of specific resistance genes and strains within populations, providing critical insights into the evolution and dissemination of this compound resistance plos.org.

Analysis TypeKey TechniquesResistance Determinants Identified
Whole Genome Sequencing (WGS)DNA sequencing, assembly, annotationtet genes (e.g., tetA, tetB, tetM), efflux pump genes, ribosomal protection protein genes.
Comparative GenomicsGenome alignment, variant callingMutations in ribosomal proteins, presence/absence of resistance genes.
Bioinformatic ToolsARG databases (e.g., ResFinder), sequence alignmentIdentification and functional annotation of known and novel resistance genes.

Development of Inhibitors for Tetracycline Resistance Mechanisms

Addressing tetracycline resistance, including resistance to this compound, necessitates the development of strategies that can overcome or circumvent existing resistance mechanisms. This involves designing novel compounds or combination therapies.

Future Directions in Clomocycline and Tetracycline Research

Exploration of Synergistic Strategies with Resistance Modulators

The diminishing efficacy of tetracyclines due to widespread bacterial resistance has spurred research into combination therapies. nih.gov A primary strategy involves pairing tetracyclines with "resistance modulators" or antibiotic adjuvants—compounds that can restore the antibiotic's effectiveness against resistant pathogens. acs.orgnih.gov These adjuvants typically have little to no antimicrobial activity on their own but act synergistically to overcome specific resistance mechanisms. nih.govnih.gov

The main mechanisms of tetracycline (B611298) resistance are efflux pumps, which actively expel the antibiotic from the bacterial cell, and ribosomal protection proteins, which prevent the drug from binding to its target. nih.gov Consequently, much research has focused on developing inhibitors for these systems.

Efflux Pump Inhibitors (EPIs): Efflux pumps are a major cause of resistance, actively pumping tetracyclines out of bacteria before they can reach their ribosomal target. nih.govfrontiersin.org The development of EPIs that can block these pumps is a significant area of investigation. researchgate.net For example, research has identified that certain polyamine scaffolds can act as potent EPIs, significantly decreasing the concentration of tetracycline needed to inhibit multi-drug resistant Pseudomonas aeruginosa. frontiersin.org Studies have also shown that compounds like reserpine (B192253) and carbonyl cyanide m-chlorophenylhydrazone (CCCP) can inhibit the Tap efflux pump in Mycobacterium fortuitum, restoring tetracycline activity. oup.com The goal is to co-administer an EPI with a tetracycline like clomocycline, effectively disabling the resistance mechanism and allowing the antibiotic to function. researchgate.net

Other Adjuvants and Synergistic Combinations: Beyond EPIs, researchers are exploring other combinations. Antimicrobial peptides (AMPs), for instance, can work in synergy with conventional antibiotics. frontiersin.org Mechanisms of this synergy include increasing the permeability of the bacterial membrane, which allows better entry for the antibiotic, and disrupting biofilms, which are notoriously difficult for antibiotics to penetrate. frontiersin.orgijcmph.com Phage therapy, using bacteriophages that infect and kill bacteria, has also been studied in combination with tetracyclines, showing synergistic effects against resistant strains like Burkholderia cenocepacia. gardp.org

These combinatorial approaches represent a promising strategy to extend the lifespan of established antibiotics like this compound, making them effective once again against infections that have become difficult to treat. ijcmph.com

Development of Novel Antibacterial Agents Inspired by this compound Scaffolds

While reviving older tetracyclines is one approach, another major research thrust is the creation of entirely new antibacterial agents based on the tetracycline chemical structure, or scaffold. For decades, the development of new tetracyclines was limited to semi-synthesis, which involves making chemical modifications to the naturally produced antibiotic. harvard.edursc.org However, recent breakthroughs in total synthesis have opened the door to creating thousands of novel analogues with modifications that were previously impossible. harvard.eduacs.org

This evolution of the tetracycline platform has led to new generations of compounds with increased potency and efficacy against resistant bacteria. wikipedia.org

Third-Generation Tetracyclines: This new era has produced several advanced antibiotics:

Glycylcyclines: Tigecycline (B611373), the first of this class, is a derivative of minocycline (B592863). nih.gov Its design allows it to circumvent the two main tetracycline resistance mechanisms—efflux pumps and ribosomal protection—giving it a broad spectrum of activity against many multi-drug resistant bacteria. wikipedia.orgnih.gov

Fluorocyclines: Eravacycline (B3026998) is a fully synthetic fluorocycline with structural modifications on the D-ring of the tetracycline nucleus. nih.gov These changes give it remarkable activity against Gram-positive and Gram-negative bacteria that have developed resistance to older tetracyclines. who.int

Aminomethylcyclines: Omadacycline is another new-generation tetracycline designed to overcome resistance. mdpi.com

Total Synthesis and Novel Scaffolds: The development of practical, large-scale synthetic routes has been a game-changer. harvard.eduacs.org Researchers can now systematically alter parts of the tetracycline scaffold that were previously inaccessible, such as positions C4, C5, and C6. harvard.edu This has led to the creation of over 2,000 novel tetracyclines, including entirely new structures like pentacyclines and heterocyclines, which represent novel classes of antibiotics in their own right. harvard.edu These synthetic analogues are being tested against a wide range of multi-resistant bacterial strains, with preliminary data showing that many retain or enhance antibacterial activity. harvard.edu

This research into novel scaffolds inspired by this compound and other tetracyclines is a critical part of restocking the world's arsenal (B13267) of effective antibiotics. harvard.edu

Research into Potential Non-Antimicrobial Biological Activities in Academic Models

Beyond their role as antibiotics, tetracyclines have been found to possess a surprising range of non-antimicrobial biological activities. opendentistryjournal.comulisboa.ptnih.gov This discovery has opened up entirely new avenues of research, exploring their potential use in a variety of non-infectious diseases. mdpi.comopendentistryjournal.com A key development in this area is the creation of chemically modified tetracyclines (CMTs). opendentistryjournal.comnih.gov By removing the dimethylamino group from the C4 position of the core structure, the antibiotic property is eliminated, but other valuable biological activities are preserved or even enhanced. nih.govmdpi.com

Academic and preclinical research models have demonstrated several promising non-antimicrobial effects:

Anti-inflammatory and Immunomodulatory Effects: Tetracyclines can modulate the body's inflammatory response. opendentistryjournal.comulisboa.pt They have been shown to inhibit the production and activity of matrix metalloproteinases (MMPs), which are enzymes that degrade connective tissue and are involved in inflammatory diseases like periodontitis and arthritis. mdpi.comopendentistryjournal.comthieme-connect.com Compounds like minocycline and various CMTs have demonstrated anti-inflammatory, immunomodulatory, and anti-proteolytic actions in experimental models. opendentistryjournal.comulisboa.pt For instance, the CMT known as COL-3 (or incyclinide) has been shown to be more potent than its parent compound, doxycycline (B596269), in reducing inflammatory responses in microglial cells, which are key to neuroinflammation. mdpi.com

Anticancer Properties: Research has revealed that some tetracyclines and CMTs have potential as anticancer agents. mdpi.comnih.gov Their mechanisms of action in this context are multifaceted. They can inhibit MMPs, which are critical for tumor invasion and metastasis. nih.gov Furthermore, certain CMTs, such as CMT-3, have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and reduce angiogenesis (the formation of new blood vessels that feed tumors). opendentistryjournal.comnih.gov These effects have been observed in preclinical models of prostate cancer, breast cancer, and melanoma. nih.gov

Neuroprotective Activities: Minocycline, in particular, has been extensively studied for its neuroprotective effects. ulisboa.pt It has been shown to reduce neural inflammation and prevent cell death in various experimental models of neurodegenerative diseases. mdpi.comulisboa.pt

This research into the non-antibiotic properties of the tetracycline scaffold highlights the versatility of the molecule and points toward potential future therapeutic applications far beyond its original purpose. mdpi.comopendentistryjournal.com

Addressing the "Discovery Void" in Antibiotic Development through this compound Analogues

The world is facing a critical challenge known as the "antibiotic discovery void" or "innovation gap". mdpi.comreactgroup.orgnih.gov This refers to the period from the late 1980s to the present, during which very few truly novel classes of antibiotics have been discovered and brought to market. reactgroup.org Most new antibiotics entering the clinical pipeline are modifications of existing drug classes. mdpi.comnih.gov The consequences of this void are severe, as the relentless evolution of antimicrobial resistance (AMR) is rapidly making our current treatments obsolete. mdpi.comnih.gov

In this context, the continued development of analogues of proven antibiotic classes like the tetracyclines is a crucial strategy to bridge this gap. gardp.org While the discovery of entirely new scaffolds and mechanisms of action remains a long-term goal, improving existing, successful platforms offers a more immediate and highly valuable path forward. gardp.orggardp.org

The development of this compound analogues and other next-generation tetracyclines addresses the discovery void in several ways:

Overcoming Existing Resistance: As detailed in previous sections, new synthetic and semi-synthetic tetracyclines like tigecycline and eravacycline are specifically designed to be effective against bacteria that are resistant to older tetracyclines. wikipedia.org This essentially reclaims a valuable antibiotic class for clinical use.

Expanding Chemical Diversity: Total synthesis allows chemists to create thousands of new tetracycline-based molecules, effectively expanding the chemical space for antibiotic discovery. harvard.edu This creates new patentable entities and introduces novel structures that may have unique properties, potentially leading to new subclasses of antibiotics. harvard.eduresearchgate.net

Building on a Proven Scaffold: The tetracycline scaffold has a long history of clinical success and a well-understood mechanism of action. nih.gov Modifying this known structure is often seen as a lower-risk strategy compared to the significant scientific and financial hurdles of developing a completely new class of drug from scratch. reactgroup.org

Therefore, the rational improvement and evolution of the tetracycline class, including analogues of compounds like this compound, is not merely an incremental advance. It represents a vital and pragmatic approach to combatting the AMR crisis and filling the dangerous innovation gap in our antibiotic pipeline. gardp.orgresearchgate.net

Q & A

Q. What experimental design principles are critical for studying Clomocycline’s pharmacokinetic properties in vitro?

  • Methodological Answer : In vitro studies require controlled variables such as pH stability, temperature, and solvent compatibility to mimic physiological conditions. Use validated cell lines (e.g., hepatic microsomes for metabolism studies) and include positive/negative controls to isolate this compound-specific effects. Replicate experiments across multiple batches to account for biological variability. Ensure data reproducibility by adhering to protocols from peer-reviewed pharmacological studies (e.g., enzyme kinetics assays) .

Q. How should researchers characterize this compound’s structural purity for publication in high-impact journals?

  • Methodological Answer : Employ orthogonal analytical techniques:
  • HPLC-MS for quantitative purity assessment.
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm structural integrity.
  • X-ray crystallography if novel derivatives are synthesized.
    Report detailed spectral data and comparative analyses with reference standards. Journals like Med. Chem. Commun. mandate strict adherence to compound characterization guidelines, limiting main-text data to 2–3 key compounds .

Q. What are best practices for validating this compound’s antibacterial efficacy in preclinical models?

  • Methodological Answer : Use standardized susceptibility testing (e.g., broth microdilution per CLSI guidelines) with ATCC bacterial strains. Include minimum inhibitory concentration (MIC) and time-kill curve assays. Address confounding factors like serum protein binding by supplementing media with physiological albumin levels. Publish raw data in supplementary materials to enable meta-analyses .

Advanced Research Questions

Q. How can contradictory findings about this compound’s cytotoxicity in different cancer cell lines be resolved?

  • Methodological Answer : Conduct empirical contradiction analysis :
  • Compare experimental conditions (e.g., cell passage number, culture media, exposure duration).
  • Perform dose-response assays to identify threshold effects.
  • Use multi-omics approaches (transcriptomics/proteomics) to elucidate context-dependent mechanisms.
    Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure hypothesis robustness .

Q. What computational strategies improve the reliability of this compound’s molecular docking predictions?

  • Methodological Answer : Combine ensemble docking (multiple protein conformations) with molecular dynamics simulations to account for target flexibility. Validate predictions using experimental binding affinity data (e.g., SPR or ITC). Cross-reference results with databases like ChEMBL to identify biases in ligand-receptor models. Tools like AutoDock Vina and Schrödinger Suite are widely cited for reproducibility .

Q. How can researchers optimize this compound’s formulation for enhanced bioavailability without compromising stability?

  • Methodological Answer : Apply Quality by Design (QbD) principles :
  • Screen excipients via factorial design to identify compatibility (e.g., cyclodextrins for solubility enhancement).
  • Use accelerated stability studies (ICH guidelines) under varied humidity/temperature.
  • Validate pharmacokinetic parameters in animal models with LC-MS/MS quantification.
    Document iterative optimization steps in supplementary materials .

Data Analysis & Contradiction Management

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response heterogeneity?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) for sigmoidal dose-response curves. Apply Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes instead of relying solely on p-values. Consult statisticians for complex analyses, as mandated by journals like Clinical Chemistry .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct bridging studies :
  • Evaluate drug metabolism differences (e.g., cytochrome P450 activity in vitro vs. in vivo).
  • Use PK/PD modeling to correlate exposure levels with effect magnitudes.
  • Incorporate translational biomarkers (e.g., plasma cytokine profiles) to validate mechanisms.
    Transparency in data limitations is critical for peer review .

Ethical & Reporting Standards

Q. What ethical considerations apply to this compound studies involving animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain ethics committee approval for humane endpoints and sample sizes justified by power analysis. Report adverse events (e.g., hepatotoxicity) even if statistically non-significant. Use alternatives like organoids where feasible .

Q. How can researchers ensure compliance with journal-specific data-sharing policies for this compound datasets?

  • Methodological Answer :
    Deposit raw spectra, sequencing data, and clinical trial datasets in repositories like Figshare or Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging. Cite repositories persistently (DOIs) in the methods section. Avoid proprietary formats to enhance reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.